molecular formula C16H20F3NO2 B2576245 N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1790198-59-2

N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2576245
CAS No.: 1790198-59-2
M. Wt: 315.336
InChI Key: RPKPHXRWQKYERN-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a cyclopropyl-hydroxypropyl moiety and a 4-(trifluoromethyl)phenyl group. The hydroxyl group may contribute to hydrogen bonding, influencing target interactions.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-15(22,12-7-8-12)10-20-14(21)9-4-11-2-5-13(6-3-11)16(17,18)19/h2-3,5-6,12,22H,4,7-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPHXRWQKYERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of a cyclopropyl ketone with a trifluoromethylated aromatic amine under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its role as a potential anticancer agent. Research indicates that compounds with similar structures can inhibit specific protein kinases which are often overexpressed in various cancers.

  • Mechanism of Action: The compound is believed to target polo-like kinase 1 (Plk1), which is crucial for mitosis and is often deregulated in cancer cells. By inhibiting Plk1, the compound may disrupt cancer cell proliferation and induce apoptosis .

Inhibitors of Bromodomain-Containing Proteins

Another significant application is in the development of inhibitors for bromodomain-containing proteins, which play a role in regulating gene expression and are implicated in cancer progression.

  • Research Findings: Bivalent inhibitors targeting BET bromodomains have shown promise in preclinical studies, suggesting that compounds like N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide could be effective in treating diseases associated with these proteins .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key properties include:

Property Value
SolubilityModerate (exact values vary)
Half-lifeNot yet determined
BioavailabilityRequires further study

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For example, studies on triazoloquinazolinone-based compounds have shown effective inhibition of Plk1 activity, leading to reduced cell viability in cancer models .

Preclinical Trials

Preclinical trials involving related compounds have highlighted their potential efficacy and safety profiles. These studies emphasize the need for further exploration into dosing regimens and long-term effects on tumor growth inhibition.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. This interaction can inhibit or activate specific pathways, leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule:

Compound Name Key Functional Groups Molecular Formula Molecular Weight Primary Application/Activity
Target Compound : N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide Cyclopropyl, hydroxypropyl, trifluoromethylphenyl, propanamide Not provided Not provided Likely bioactive or therapeutic candidate
GW6471 () Trifluoromethylphenyl, oxazolyl, propanamide, extended alkyl chain C₃₅H₃₆F₃N₃O₄ 619.67 PPAR-α antagonist; blocks antinociceptive effects
N-(2-Fluorobenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide () Fluorophenyl, furyl, fluorobenzyl, propanamide C₂₄H₂₄F₂N₂O₂ 426.46 Unspecified; structural features suggest CNS or receptor-targeting potential
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide () Nitro, trifluoromethylphenyl, hydroxy-methylpropanamide C₁₁H₁₁F₃N₂O₃ 292.21 Unspecified; nitro group may confer reactivity
Key Observations:
  • Cyclopropyl vs. Fluorobenzyl/Furyl : The target’s cyclopropyl group offers steric constraints absent in ’s fluorobenzyl-furyl analog, which may enhance metabolic resistance compared to the latter’s aromatic systems.
  • Trifluoromethylphenyl vs.
  • Hydroxypropyl vs. Oxazolyl-Ethoxy Chains : GW6471’s oxazolyl-ethoxy chain () increases molecular weight and complexity, likely enhancing receptor specificity but reducing solubility compared to the target’s simpler hydroxypropyl group.

Pharmacological and Biochemical Insights

  • GW6471 : As a PPAR-α antagonist, it demonstrates high selectivity due to its extended hydrophobic chain and oxazolyl moiety. The target compound’s hydroxypropyl group may reduce off-target effects compared to GW6471’s bulkier structure.
  • Fluorinated Analogs : ’s compound contains dual fluorophenyl groups, which could improve blood-brain barrier penetration relative to the target’s single trifluoromethylphenyl group.
  • Nitro-Containing Analog : The nitro group in ’s compound may render it more reactive or prone to metabolic reduction, unlike the target’s hydroxyl group, which could stabilize the molecule.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide, a compound with significant structural complexity, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopropyl group and a trifluoromethyl phenyl moiety, which are known to influence its biological activity. The molecular formula is C15H16F3N2OC_{15}H_{16}F_3N_2O, and it exhibits unique physicochemical properties that contribute to its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) was observed. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDMIC (µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16MRSA
This compound4Staphylococcus aureus

Anti-inflammatory Potential

The anti-inflammatory effects of the compound were assessed through in vitro studies measuring the inhibition of pro-inflammatory cytokines. Results indicated that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. The mechanism appears to involve the modulation of NF-κB signaling pathways, which are critical in inflammatory responses .

Table 2: Anti-inflammatory Activity

ParameterControl (pg/mL)Treated (pg/mL)
TNF-α1500600
IL-61200300

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, the compound was effective in inhibiting the proliferation of glioma cells, with an IC50 value indicating significant potency. Mechanistic studies suggest that this effect may be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
U87MG (Glioma)10
HeLa (Cervical)15
MCF7 (Breast)20

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study involving a series of compounds structurally related to this compound demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The results highlighted the role of the trifluoromethyl group in enhancing antibacterial activity .
  • Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in a marked reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
  • Cancer Treatment Exploration : In vitro assays on glioma cells revealed that the compound not only inhibited cell growth but also induced apoptosis via caspase activation, suggesting its potential as a therapeutic agent in oncology .

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